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Compound of Interest

Compound Name: 2-Chloro-6-methylaniline

Cat. No.: B140736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes

to Dasatinib, a potent dual Src/Abl kinase inhibitor. We delve into the key chemical

intermediates, providing detailed experimental protocols and quantitative data to support

researchers and professionals in the field of drug development and medicinal chemistry.

Core Intermediates and Synthetic Efficiency
The synthesis of Dasatinib involves several key intermediates, with the efficiency of each step

being crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).

Two of the most critical intermediates in many reported synthetic routes are 2-amino-N-(2-

chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) and N-(2-chloro-6-

methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate

II). The successful synthesis of these compounds is paramount for a viable manufacturing

process.

Quantitative Data Summary
The following table summarizes the reported yields for the key steps in a common synthetic

pathway to Dasatinib. These values have been aggregated from various literature sources to

provide a comparative overview.
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Reaction Step Starting Material(s) Product Reported Yield (%)

1. Boc Protection
2-aminothiazole-5-

carboxylic acid

2-(tert-

butoxycarbonylamino)

thiazole-5-carboxylic

acid

68

2. Amidation

2-(tert-

butoxycarbonylamino)

thiazole-5-carboxylic

acid and 2-chloro-6-

methylaniline

tert-butyl (5-((2-chloro-

6-

methylphenyl)carbam

oyl)thiazol-2-

yl)carbamate

51

3. Boc Deprotection

tert-butyl (5-((2-chloro-

6-

methylphenyl)carbam

oyl)thiazol-2-

yl)carbamate

2-amino-N-(2-chloro-

6-

methylphenyl)thiazole-

5-carboxamide

(Intermediate I)

89

4. Nucleophilic

Aromatic Substitution

2-amino-N-(2-chloro-

6-

methylphenyl)thiazole-

5-carboxamide and

4,6-dichloro-2-

methylpyrimidine

N-(2-chloro-6-

methylphenyl)-2-((6-

chloro-2-

methylpyrimidin-4-

yl)amino)thiazole-5-

carboxamide

(Intermediate II)

61-98.7

5. Final Condensation

N-(2-chloro-6-

methylphenyl)-2-((6-

chloro-2-

methylpyrimidin-4-

yl)amino)thiazole-5-

carboxamide and 1-

(2-

hydroxyethyl)piperazin

e

Dasatinib 91-93

Experimental Protocols
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The following are detailed experimental protocols for the synthesis of the key intermediates and

the final Dasatinib product.

Synthesis of 2-amino-N-(2-chloro-6-
methylphenyl)thiazole-5-carboxamide (Intermediate I)
This protocol describes a three-step synthesis starting from 2-aminothiazole-5-carboxylic acid.

Step 1: Boc Protection of 2-aminothiazole-5-carboxylic acid

To a solution of 2-aminothiazole-5-carboxylic acid in a suitable solvent, add di-tert-butyl

dicarbonate (Boc anhydride).

The reaction is typically carried out in the presence of a base, such as triethylamine or

sodium bicarbonate, to neutralize the acid formed during the reaction.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Upon completion, the product, 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, is

isolated by extraction and purified by crystallization. A yield of approximately 68% has been

reported for this step.[1]

Step 2: Amidation with 2-chloro-6-methylaniline

The Boc-protected carboxylic acid from the previous step is activated for amidation. This can

be achieved by converting it to its acid chloride using a chlorinating agent like oxalyl chloride

or thionyl chloride, or by using a coupling agent such as HATU or EDCI.[2]

To the activated acid, add 2-chloro-6-methylaniline in the presence of a non-nucleophilic

base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

The reaction mixture is stirred at room temperature until completion.

The product, tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate, is

then isolated by aqueous workup and purified by column chromatography or crystallization. A

reported yield for this step is 51%.[1]
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Step 3: Boc Deprotection

The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or

ethyl acetate.

A strong acid, typically trifluoroacetic acid (TFA), is added to the solution.

The reaction is stirred at room temperature for a few hours until the deprotection is complete.

The solvent and excess TFA are removed under reduced pressure, and the resulting crude

product is purified by crystallization to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-

carboxamide. An 89% yield has been reported for this final step in the synthesis of

Intermediate I.[1]

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-
methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
(Intermediate II)

To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I)

in an anhydrous aprotic solvent such as THF, a strong base like potassium hydride or sodium

tert-butoxide is added at a low temperature (e.g., -25 °C).[1][3]

After stirring for a short period, a solution of 4,6-dichloro-2-methylpyrimidine in the same

solvent is added dropwise, maintaining the low temperature.[3]

The reaction mixture is then allowed to warm to a slightly higher temperature (e.g., -10 °C)

and stirred for several hours.[3]

Upon completion, the reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to

neutralize the excess base and precipitate the product.[3]

The solid product is collected by filtration, washed, and dried to yield N-(2-chloro-6-

methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. Reported

yields for this reaction are high, ranging from 61% to 98.7%.[1][3]
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A mixture of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-

5-carboxamide (Intermediate II) and 1-(2-hydroxyethyl)piperazine is heated in a high-boiling

point solvent such as n-butanol or dioxane.[2]

The reaction is typically carried out at reflux for several hours until the starting material is

consumed.

After cooling, the reaction mixture is diluted with a suitable solvent and the product is

precipitated.

The crude Dasatinib is collected by filtration and can be further purified by recrystallization to

obtain the final product with high purity. Yields for this final condensation step are reported to

be in the range of 91-93%.[1][2]

Visualizing the Synthetic and Signaling Pathways
To better illustrate the chemical transformations and the biological mechanism of action, the

following diagrams have been generated.

Synthesis of Intermediate I Synthesis of Dasatinib

2-aminothiazole-5-carboxylic acid Boc-protected acidBoc Anhydride Amide intermediate

2-chloro-6-methylaniline,
Coupling Agent Intermediate ITFA Intermediate II

4,6-dichloro-2-methylpyrimidine,
Base

Dasatinib
1-(2-hydroxyethyl)piperazine
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A simplified workflow for the synthesis of Dasatinib.
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Dasatinib's inhibition of BCR-ABL and Src kinase signaling pathways.

Dasatinib is a multi-targeted tyrosine kinase inhibitor.[4] Its primary mechanism of action

involves the inhibition of the BCR-ABL fusion protein and the Src family of kinases.[4][5] In

cancers such as chronic myeloid leukemia (CML), the BCR-ABL kinase is constitutively active,

leading to uncontrolled cell proliferation and survival through the activation of downstream

signaling pathways like RAS/MAPK, PI3K/AKT, and STAT.[6] Dasatinib binds to the ATP-
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binding site of the BCR-ABL kinase, effectively blocking its activity.[4] By also inhibiting Src

family kinases, which are involved in various cellular processes including cell growth and

migration, Dasatinib demonstrates a broad spectrum of anti-cancer activity.[4][5] This dual

inhibition disrupts the aberrant signaling networks that drive cancer progression, ultimately

leading to the apoptosis of malignant cells.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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